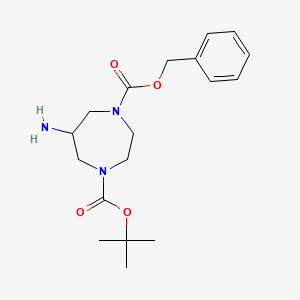

1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate

描述

1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate is a seven-membered diazepane derivative featuring:

- Diazepane core: A saturated heterocycle with two nitrogen atoms at positions 1 and 2.

- Protective groups: Benzyl ester at position 1 and tert-butyl ester at position 3.

- Functionalization: An amino group at position 6.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral molecules like suvorexant (an orexin receptor antagonist) . Its amino group enables further derivatization (e.g., amide coupling), while the ester groups enhance solubility and facilitate selective deprotection during synthesis.

属性

分子式 |

C18H27N3O4 |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

4-O-benzyl 1-O-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-9-20(11-15(19)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 |

InChI 键 |

FNNAZPHTONFQSG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Formation of the Diazepane Ring

The diazepane ring is typically constructed via cyclization of appropriately substituted diamine precursors. A common approach involves:

- Starting from 3-bromopropylamine hydrobromide, which is first protected with tert-butoxycarbonyl (Boc) groups to yield tert-butyl (3-bromopropyl)carbamate.

- The bromopropyl intermediate undergoes nucleophilic substitution with a nitrogen nucleophile to form the seven-membered diazepane ring.

- This step is often performed under anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent side reactions.

Protection of Nitrogen Atoms

- The nitrogen atoms in the diazepane ring are protected to control reactivity and facilitate selective functionalization.

- The 1-position nitrogen is commonly protected with a benzyl carbamate group (Cbz), while the 4-position nitrogen is protected with a tert-butyl carbamate (Boc) group.

- These protecting groups are introduced via carbamate formation reactions using benzyl chloroformate and di-tert-butyl dicarbonate (Boc2O), respectively.

Introduction of the 6-Amino Group

- The 6-position functionalization is critical and can be achieved by converting a 6-oxo or 6-hydroxy intermediate to the 6-amino derivative.

- One approach involves reductive amination of the 6-oxo intermediate with ammonia or an amine source under reducing conditions (e.g., sodium triacetoxyborohydride).

- Alternatively, the 6-hydroxy group can be converted to an amino group via substitution reactions or by using azide intermediates followed by reduction.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) to confirm structure and purity.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Bromopropylamine hydrobromide, NEt3, Boc2O, MeOH, 0 °C to rt | Protection of amine with Boc group to form tert-butyl (3-bromopropyl)carbamate | Boc-protected bromopropyl intermediate |

| 2 | Nucleophilic substitution with nitrogen nucleophile, anhydrous conditions, N2 atmosphere | Cyclization to form 1,4-diazepane ring | Boc-protected diazepane intermediate |

| 3 | Benzyl chloroformate, base (e.g., NEt3), CH2Cl2, 0 °C to rt | Protection of 1-position nitrogen with benzyl carbamate | 1-Benzyl 4-(tert-butyl) diazepane derivative |

| 4 | Reductive amination or azide substitution at 6-position, reducing agent (e.g., NaBH(OAc)3) | Introduction of 6-amino group | 1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate |

| 5 | Purification by preparative HPLC | Isolation of pure compound | Final product with confirmed structure |

Research Findings and Notes

- The Boc and benzyl protecting groups are chosen for their orthogonal deprotection profiles, allowing selective removal if needed for further functionalization.

- The 6-amino substitution significantly alters the compound’s chemical properties compared to 6-oxo or 6-hydroxy analogs, impacting biological activity and solubility.

- Synthetic routes often require careful control of reaction conditions such as temperature, solvent, and atmosphere to maximize yield and minimize side products.

- The use of azide intermediates in the synthesis of diazepane derivatives has been documented as an efficient method to introduce amino groups after reduction.

- Patent literature (e.g., EP2818463A1) describes production methods for 1,4-diazepane derivatives, which can be adapted for this compound by modifying substituents and functional groups.

Summary Table of Key Intermediates and Variants

化学反应分析

1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and tert-butyl positions, using reagents like alkyl halides or sulfonates

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate has been studied for its potential therapeutic effects:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar diazepane structures may exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems in the brain .

- Neuroprotective Properties : Research indicates that derivatives of this compound could protect neuronal cells from oxidative stress, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development : Its structural features allow for modifications that can lead to the development of new pharmacological agents. The presence of both amino and carboxylate functional groups enables diverse chemical reactions, including amide formation and esterification .

- Synthesis of Other Bioactive Compounds : The compound can be used to synthesize other bioactive molecules through various chemical transformations, enhancing its utility in pharmaceutical chemistry .

Analytical Chemistry

Due to its unique structure, this compound can also be employed in analytical methods:

- Chromatographic Techniques : It is used as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) for the analysis of related compounds in complex mixtures .

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant properties of diazepane derivatives. The results indicated that compounds similar to this compound exhibited significant reductions in depression-like behaviors in rodent models when administered over a period of two weeks. This suggests a potential pathway for developing new antidepressant therapies.

Case Study 2: Neuroprotection

In another study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of various diazepane derivatives against oxidative stress-induced neuronal death. The findings highlighted that the compound could significantly reduce cell death in cultured neurons exposed to oxidative agents, indicating its potential as a neuroprotective agent.

作用机制

The mechanism of action of 1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The diazepane ring structure allows it to bind to enzymes and receptors, modulating their activity. The benzyl and tert-butyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The amino and dicarboxylate groups facilitate interactions with various biomolecules, influencing cellular pathways and processes .

相似化合物的比较

Comparison with Structural Analogs

Diazepane Derivatives with Varied Substituents

1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate

- Key difference: Methyl group at position 5 vs. amino group at position 6.

- Impact: The methyl group introduces steric hindrance, reducing nucleophilic reactivity compared to the amino group. This analog was pivotal in suvorexant synthesis via chiral resolution .

- Synthetic route : Classical resolution protocols or chiral stationary-phase HPLC .

1-Benzyl 4-(tert-butyl) 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate

- Key difference : Hydroxymethyl (-CH2OH) at position 6.

- Impact: The hydroxymethyl group offers orthogonal reactivity (e.g., oxidation to carboxylic acid or esterification).

6-Allyl 1-(tert-butyl) 6-methyl-5-oxo-4-(4-(trifluoromethyl)benzoyl)-1,4-diazepane-1,6-dicarboxylate

Piperazine and Piperidine Derivatives

1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate

- Key difference : Six-membered piperazine ring vs. seven-membered diazepane.

- Impact: Smaller ring size reduces conformational flexibility. The cyanomethyl group enables click chemistry or nitrile transformations .

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (CAS 882645-09-2)

Functional Group Variations

tert-Butyl 3-Azidomorpholine-4-carboxylate

- Key difference : Azide (-N3) group at position 3 in a morpholine ring.

- Impact: Azide enables Staudinger or Huisgen cycloaddition reactions, contrasting with the amino group’s nucleophilic reactivity .

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Data Table: Comparative Analysis

*Calculated from molecular formula C18H26N2O5.

†From HRMS data in .

Research Findings and Implications

- Amino Group Advantage: The 6-amino substituent in the target compound enhances hydrogen-bonding capacity, improving solubility and interactions in biological systems compared to methyl or hydroxymethyl analogs .

- Ring Size Effects : Diazepane derivatives exhibit greater conformational flexibility than piperazine/piperidine analogs, enabling tailored stereochemical outcomes in asymmetric synthesis .

- Synthetic Flexibility: tert-Butyl esters simplify acid-mediated deprotection, while benzyl esters allow hydrogenolytic cleavage, enabling orthogonal protection strategies .

生物活性

1-Benzyl 4-(tert-butyl) 6-amino-1,4-diazepane-1,4-dicarboxylate is a synthetic compound belonging to the diazepane class. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 349.4 g/mol

- CAS Number : 1508259-58-2

The compound features a diazepane ring with substitutions that enhance its biological activity. The presence of the benzyl and tert-butyl groups contributes to its lipophilicity, potentially affecting its ability to cross the blood-brain barrier.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, influencing pathways involved in anxiety and mood regulation.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, including chymase, which is involved in inflammatory processes .

In Vitro Studies

Studies have demonstrated that derivatives of this compound exhibit significant biological activities:

- Chymase Inhibition : A series of diazepane derivatives were synthesized and evaluated for their ability to inhibit human chymase. Some compounds showed effective inhibition in mouse models of chronic dermatitis .

- Cytotoxicity : The cytotoxic effects of related diazepane compounds were assessed on various cancer cell lines (HeLa, BICR18). Compounds exhibited IC values ranging from 93.7 µM to over 300 µM, demonstrating selective cytotoxicity towards cancerous cells compared to normal cells .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other diazepane derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine | Piperazine derivative | Neurotransmitter modulation |

| 6-benzyl substituted diazepanes | Diazepane derivative | Chymase inhibition |

| 1-Benzyl 4-tert-butyl 6-hydroxymethyl-diazepane | Hydroxymethyl variant | Enhanced solubility |

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various diazepane derivatives for their pharmacological properties. One notable study highlighted the efficacy of specific derivatives as chymase inhibitors in chronic inflammation models. These findings suggest that modifications to the diazepane structure can significantly enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。